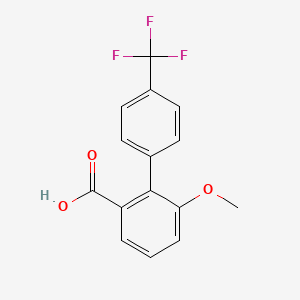
6-Methoxy-4'-trifluoromethyl biphenyl-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4’-trifluoromethyl biphenyl-2-carboxylic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core substituted with a methoxy group at the 6-position and a trifluoromethyl group at the 4’-position, along with a carboxylic acid functional group at the 2-position. These substitutions confer distinct chemical and physical properties, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4’-trifluoromethyl biphenyl-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Suzuki-Miyaura coupling reaction, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4’-trifluoromethyl biphenyl-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carboxylic acid group can produce methoxybenzyl alcohol.
Scientific Research Applications
6-Methoxy-4’-trifluoromethyl biphenyl-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-4’-trifluoromethyl biphenyl-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4’-Trifluoromethyl-2-biphenylcarboxylic acid: Known for its hypolipidemic effects.
3-Chloro-4’-trifluoromethyl biphenyl-4-yl methoxyphenyl ethylamine: Investigated for its potential therapeutic applications.
Uniqueness
6-Methoxy-4’-trifluoromethyl biphenyl-2-carboxylic acid stands out due to the presence of both methoxy and trifluoromethyl groups, which confer unique chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various research and industrial applications.
Properties
CAS No. |
273727-20-1 |
|---|---|
Molecular Formula |
C15H11F3O3 |
Molecular Weight |
296.24 g/mol |
IUPAC Name |
3-methoxy-2-[4-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C15H11F3O3/c1-21-12-4-2-3-11(14(19)20)13(12)9-5-7-10(8-6-9)15(16,17)18/h2-8H,1H3,(H,19,20) |
InChI Key |
JLOVDWPFNSMIEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(E)-2,3-dimethylbut-1-enyl]boronic acid](/img/structure/B14146071.png)






![7,9,13-trimethyl-5,6-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4,7,18-trien-16-ol](/img/structure/B14146134.png)
![2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B14146136.png)
![2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-(1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B14146144.png)

![3-[3-(Dimethylamino)propyl]oxolan-2-one](/img/structure/B14146164.png)
